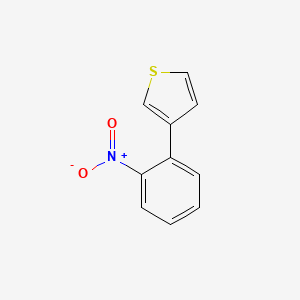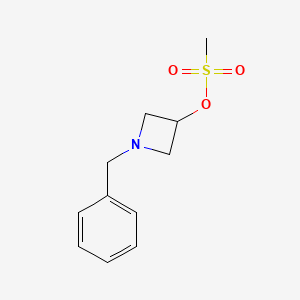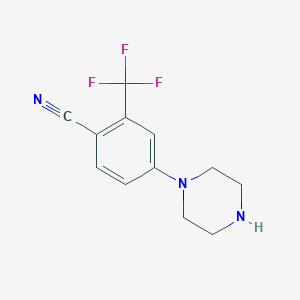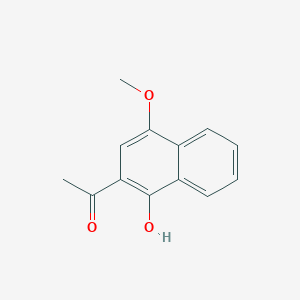
1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone
説明
“1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone” is a chemical compound with the molecular formula C13H12O3 . It is used for research purposes .
Physical And Chemical Properties Analysis
“1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone” has a molecular weight of 216.23 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学的研究の応用
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation: Compounds synthesized using derivatives of 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone have been investigated for their antimicrobial properties. For instance, a study synthesized various compounds, including 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one, and found them to possess excellent antimicrobial activities, suggesting potential applications in developing antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Synthesis of Bipyrazoles
- Synthesis of Bipyrazoles and Their Antimicrobial Activity: In another study, 1-(1-methoxynaphthalen-2-yl)ethanone was used in the one-pot multicomponent synthesis of bipyrazoles, which exhibited good antimicrobial activity. This highlights its use in the synthesis of compounds with potential pharmacological applications (Ashok et al., 2014).
Synthesis of Aza-BODIPYs
- Synthesis of Aza-BODIPYs for Photophysical Studies: The compound was used as a starting material in the successful preparation of aza-BODIPYs bearing naphthyl groups. The study observed the effect of extended π-conjugation on photophysical properties, suggesting applications in the field of materials science and photophysical research (Jiang et al., 2015).
High
-Performance Liquid Chromatography4. Fluorogenic Labelling in Chromatography: The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative, was used as a fluorogenic labelling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This application is significant in analytical chemistry, particularly in the analysis of pharmaceuticals and biological samples (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Catalysis and Chemical Synthesis
- Regioselective Acylation Catalysis: A study employed 12-phosphotungstic acid supported on various substrates as catalysts for the regioselective acylation of 2-methoxynaphtalene, yielding 1-(6-Methoxynaphthalen-2-yl)ethanone. This demonstrates its utility in catalytic processes and organic synthesis, particularly in the production of commercially important intermediates (Kumaraguru et al., 2014).
Chemical Interaction and Biological Evaluation
- Synthesis and Biological Evaluation of Schiff Bases: Schiff bases derived from 1–hydroxy-2-acetonapthanone, a related compound, were synthesized and evaluated for their antibacterial and antioxidant activities. This suggests potential biomedical applications, especially in developing new therapeutic agents (Vhanale, Deshmukh, & Shinde, 2019).
Platelet Aggregation Inhibitory Activity
- In-vitro Evaluation of Platelet Aggregation Inhibitors: Paeonol, structurally similar to 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone, and its analogues were synthesized and screened for their platelet aggregation inhibitory activity. This research indicates potential applications in cardiovascular pharmacology (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
特性
IUPAC Name |
1-(1-hydroxy-4-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(14)11-7-12(16-2)9-5-3-4-6-10(9)13(11)15/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSWNSVBYZKFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447696 | |
| Record name | 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone | |
CAS RN |
73584-59-5 | |
| Record name | 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

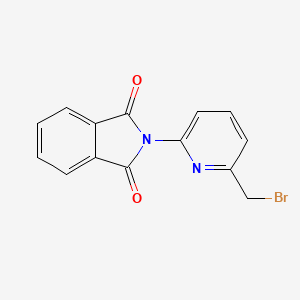

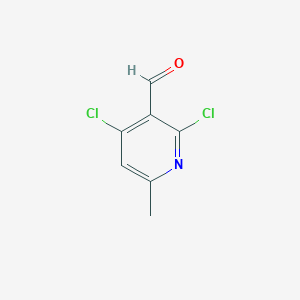

![Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B1625051.png)
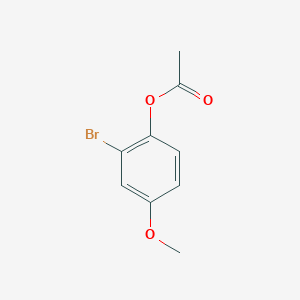

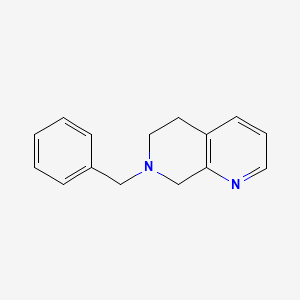

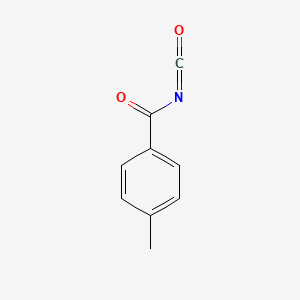
![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)
